molecular formula C9H9ClFNO B8730349 5-Allyloxy-4-chloro-2-fluoroaniline CAS No. 84478-70-6

5-Allyloxy-4-chloro-2-fluoroaniline

Cat. No.: B8730349
CAS No.: 84478-70-6
M. Wt: 201.62 g/mol
InChI Key: ILSZJTPYPAIAQQ-UHFFFAOYSA-N
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Description

5-Allyloxy-4-chloro-2-fluoroaniline (C₉H₉ClFNO) is an aromatic amine derivative featuring a chloro substituent at position 4, a fluoro substituent at position 2, and an allyloxy group (-O-CH₂CH=CH₂) at position 5. The compound’s molecular weight is approximately 201.63 g/mol, with the allyloxy group contributing to increased steric bulk and electronic effects compared to simpler substituents like methoxy or halogens.

Properties

CAS No.

84478-70-6

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

4-chloro-2-fluoro-5-prop-2-enoxyaniline

InChI

InChI=1S/C9H9ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h2,4-5H,1,3,12H2

InChI Key

ILSZJTPYPAIAQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position Effects

4-Chloro-2-fluoroaniline (C₆H₅ClFN, MW 145.56 g/mol)
  • Key Differences: Lacks the allyloxy group at position 5.
  • Electronic Effects : The amine group (-NH₂) strongly activates the ring, favoring para/ortho substitution. However, the electron-withdrawing chloro and fluoro groups at positions 4 and 2 partially deactivate the ring, creating a balance of activating/deactivating effects .
2-Chloro-5-fluoroanisole (C₇H₆ClFO, MW 160.57 g/mol)
  • Key Differences : Replaces the amine group with a methoxy (-OCH₃) substituent. Methoxy is a strong activating group via resonance, but its steric profile differs from allyloxy.
  • Reactivity : The methoxy group directs EAS to positions 4 and 6, while the allyloxy group in 5-Allyloxy-4-chloro-2-fluoroaniline may exhibit similar directing effects but with increased steric constraints due to the allyl chain .
4-Chloro-5-fluoro-2-methoxyaniline (C₇H₇ClFNO, MW 175.59 g/mol)
  • Key Differences : Features a methoxy group at position 2 instead of allyloxy at position 5. The substituent positions (Cl at 4, F at 5, OCH₃ at 2) alter electronic distribution compared to the target compound.
  • Implications : The methoxy group’s smaller size may reduce steric hindrance in reactions, while its electron-donating nature competes with the electron-withdrawing effects of Cl and F .
2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline (C₁₁H₉ClFNOS, MW 257.71 g/mol)
  • Key Differences : Incorporates a thiophene ring in the substituent, introducing sulfur’s polarizability and aromaticity. The thiophene moiety may enhance π-π stacking interactions in drug design compared to the allyloxy group.
  • Reactivity : The sulfur atom could participate in unique redox or coordination chemistry, unlike the oxygen-based allyloxy group .

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₉ClFNO ~201.63 Allyloxy (position 5)
4-Chloro-2-fluoroaniline C₆H₅ClFN 145.56 None (simpler structure)
2-Chloro-5-fluoroanisole C₇H₆ClFO 160.57 Methoxy (position 5)
4-Chloro-5-fluoro-2-methoxyaniline C₇H₇ClFNO 175.59 Methoxy (position 2)
2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline C₁₁H₉ClFNOS 257.71 Thiophene-methoxy (position 2)
  • Trends : The allyloxy group increases molecular weight by ~56 g/mol compared to 4-chloro-2-fluoroaniline. Thiophene-containing derivatives exhibit the highest molecular weights due to sulfur and additional carbon atoms .

Electronic and Steric Effects

  • Allyloxy vs. Methoxy : The allyloxy group’s extended conjugation and electron-donating resonance effects may enhance ring activation at position 5 compared to methoxy. However, its bulkier structure could hinder reactions requiring planar transition states .
  • Positional Isomerism : In fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), substituent positioning drastically alters spectroscopic properties and reactivity. Similarly, the allyloxy group’s position in this compound likely directs EAS to specific sites .

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